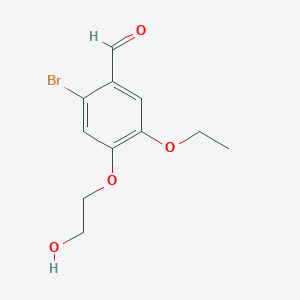
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N6OS2 and its molecular weight is 336.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds incorporating thiadiazole moieties have been synthesized for various applications, including insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds are characterized by their potential in pest control and agricultural protection, highlighting the chemical's versatility in synthesizing biologically active molecules (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Novel heterocyclic aryl monoazo organic compounds have been synthesized, including derivatives of selenopheno[2,3-b]pyridine and pyridazine, showing significant antioxidant, antitumor, and antimicrobial activities. These findings open avenues for developing new therapeutic agents with potential applications in treating various diseases and conditions (Khalifa et al., 2015).
Antimycobacterial Compounds
Substituted isosteres of pyridine- and pyrazinecarboxylic acids have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds offer new insights into designing drugs to combat tuberculosis, showcasing the chemical's utility in developing antimycobacterial agents (Gezginci et al., 1998).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have been identified as inhibitors of photosynthetic electron transport, providing a basis for developing new herbicides. This research demonstrates the potential for creating environmentally friendly agricultural chemicals that target specific biological pathways (Vicentini et al., 2005).
Synthesis of Anticancer Agents
Pyrazolo[3,4-b]pyridine derivatives have been synthesized, exhibiting promising anticancer activity. This highlights the compound's relevance in medicinal chemistry, particularly in discovering new anticancer agents (Nagender et al., 2016).
Antimicrobial Heterocycles
New heterocycles incorporating the pyrazolopyridine moiety have shown antimicrobial properties, further emphasizing the compound's importance in developing new antimicrobial agents (Abu-Melha, 2013).
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS2/c1-2-21-13-18-17-12(22-13)14-11(20)9-5-6-10(16-15-9)19-7-3-4-8-19/h5-6H,2-4,7-8H2,1H3,(H,14,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFZIGCYXWMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)




![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2365044.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)


![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)
![3-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2365054.png)
![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)
